molecular formula C21H18Cl2N2O2S2 B2533756 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-93-0

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2533756
CAS No.: 686772-93-0
M. Wt: 465.41
InChI Key: OUORSZYJPIEGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, offered for research and development purposes. The compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The molecular structure integrates a 3,4-dichlorobenzyl moiety linked via a sulfanyl bridge to the core heterocyclic system, which is further substituted with a 4-ethoxyphenyl group. This specific arrangement of substituents suggests potential for interaction with various biological targets. Researchers are exploring such analogs in several fields, including the development of novel small-molecule inhibitors for kinase and enzyme assays, as well as in preclinical pharmaceutical research for various disease areas . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2S2/c1-2-27-15-6-4-14(5-7-15)25-20(26)19-18(9-10-28-19)24-21(25)29-12-13-3-8-16(22)17(23)11-13/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUORSZYJPIEGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 3,4-Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the 3,4-dichlorophenylmethylsulfanyl group.

    Introduction of the 4-Ethoxyphenyl Group: This step involves the reaction of the intermediate product with 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base such as potassium phosphate (K3PO4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Product : Sulfoxide or sulfone derivatives, depending on stoichiometry and reaction time .

Entry Oxidizing Agent Conditions Product Yield
1H₂O₂ (30%)0°C, 2 hrsSulfoxide65–70%
2mCPBA (1.2 eq)RT, 4 hrsSulfone85–90%

Nucleophilic Substitution

The dichlorophenyl group and pyrimidinone ring enable nucleophilic substitution. Key examples include:

  • Aromatic Chlorine Replacement : Reaction with amines (e.g., hydrazine, phenylhydrazine) in ethanol at reflux yields hydrazine derivatives .

  • Thioether Functionalization : The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) in DMF to form alkylated thioethers.

Example Reaction Pathway :

  • Substrate : Target compound + hydrazine hydrate.

  • Conditions : Ethanol, reflux (5–10 hrs).

  • Product : 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one .

Cyclization and Ring Expansion

The thieno[3,2-d]pyrimidine scaffold participates in cyclization to form fused heterocycles. For instance:

  • Reagent : 2-Amino-3-carbethoxy-4,5-dimethylthiophene in ethanol under reflux.

  • Product : Thieno-pyrimido-pyridazinone derivatives via intramolecular cyclization .

Key Reaction :

Thieno[3,2-d]pyrimidin-4-one+2-Amino-thiopheneΔFused tricyclic compound (e.g., 9)[2]\text{Thieno[3,2-d]pyrimidin-4-one} + \text{2-Amino-thiophene} \xrightarrow{\Delta} \text{Fused tricyclic compound (e.g., } \mathbf{9}\text{)[2]}

Functional Group Interconversion

The ethoxyphenyl group can undergo demethylation or hydrolysis under acidic/basic conditions:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts the ethoxy group to a hydroxyl group .

  • Hydrolysis : Concentrated HCl at 100°C cleaves the ethoxy group to yield a phenolic derivative.

Biological Activity-Driven Modifications

The compound’s interactions with enzymes (e.g., kinases) guide targeted modifications:

  • Kinase Inhibition : Introducing fluorophenyl or methoxyphenyl substituents enhances binding to tyrosine kinases .

  • SAR Studies : Structural analogs with modified sulfanyl groups show improved IC₅₀ values against cancer cell lines .

Comparative Reactivity Table

Reaction Type Reagent Key Product Application Ref.
OxidationmCPBASulfone derivativeBioactivity optimization
Nucleophilic SubstitutionHydrazine hydratePyridazinone hybridAnticancer agent development
Cyclization2-Amino-thiopheneFused thieno-pyrimido-pyridazinoneHeterocyclic library expansion
DemethylationBBr₃Hydroxyphenyl analogSolubility enhancement

Stability and Reaction Optimization

  • pH Sensitivity : The pyrimidinone ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature reactions.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications in various fields:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex molecules and as a reagent in organic reactions.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions to modify its structure for specific applications.

Biology

  • Enzyme Inhibition : The compound’s structure enables it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
  • Mechanism of Action : It potentially inhibits enzyme activity or alters receptor functions due to its structural characteristics.

Medicine

  • Therapeutic Potential : Research indicates that this compound may have applications in drug development targeting specific enzymes or receptors involved in various diseases.
  • Case Studies : Preliminary studies suggest promising results in inhibiting certain cancer cell lines and microbial pathogens.

Industry

  • Material Development : The compound can be utilized in developing new materials with specific chemical properties, such as polymers or coatings.

Recent studies have highlighted the biological activity of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one. Its ability to interact with enzymes and receptors contributes to its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionKinasesReduced activity
AntimicrobialBacterial strainsInhibition of growth
CytotoxicityCancer cellsInduced apoptosis

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with its closest analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound : 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 2: 3,4-dichlorophenylmethylsulfanyl; 3: 4-ethoxyphenyl C₂₁H₁₇Cl₂N₂O₂S₂ 463.41 Hypothesized enhanced kinase inhibition due to dichlorophenyl and ethoxyphenyl synergy
Analog 1 : 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 2: 4-fluorophenylmethylsulfanyl; 3: 3-methoxyphenyl C₂₀H₁₇FN₂O₂S₂ 400.49 Reduced lipophilicity vs. target compound; fluorophenyl may improve metabolic stability
Analog 2 : 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 2: 4-chlorophenylmethylsulfanyl; 3: 3,4-dimethoxyphenyl C₂₁H₁₉ClN₂O₃S₂ 446.97 Increased polarity from dimethoxy groups; potential for improved aqueous solubility
Analog 3 : 2-{[(4-methylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 2: 4-methylphenylmethylsulfanyl; 3: 4-nitrophenyl C₂₀H₁₇N₃O₃S₂ 419.50 Nitrophenyl enhances electrophilicity; possible cytotoxicity concerns
Analog 4 : 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2: 2-(4-chlorophenyl)-2-oxoethylsulfanyl; 3: 4-methoxyphenyl C₂₆H₂₀ClN₃O₃S₂ 522.05 Extended fused ring system; potential for altered binding kinetics

Structural and Electronic Differences

  • The 4-ethoxyphenyl substituent provides moderate electron-donating effects, balancing solubility and membrane permeability better than the polar 3,4-dimethoxyphenyl (Analog 2) or the electron-deficient 4-nitrophenyl (Analog 3) .
  • Core Modifications: Analog 4’s benzothieno[2,3-d]pyrimidin-4-one core introduces additional steric bulk, which may reduce cellular uptake compared to the simpler thieno[3,2-d]pyrimidin-4-one scaffold .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity: The target compound’s ClogP (estimated ~4.2) is higher than Analog 1 (ClogP ~3.5) due to dichlorophenyl vs.
  • Solubility : Analog 2’s dimethoxyphenyl group likely increases water solubility (logS ~-4.0) compared to the target compound (logS ~-5.2), critical for oral bioavailability .
  • Kinase Inhibition : Dichlorophenyl derivatives (target compound) show stronger inhibition of tyrosine kinases (IC₅₀ ~0.8 μM) than methylphenyl (Analog 3, IC₅₀ ~2.1 μM) in preliminary studies .

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16Cl2N2O2S
  • Molecular Weight : 439.37 g/mol
  • CAS Number : 339275-99-9

The structure of the compound features a thieno[3,2-d]pyrimidine core with a dichlorobenzyl group and an ethoxyphenyl substituent. This unique combination is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of pharmacological properties including:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antibacterial effects against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Properties :
    • Some thieno[3,2-d]pyrimidines have been identified as potential inhibitors of cancer cell proliferation. They target specific pathways involved in tumor growth and metastasis. For example, certain derivatives have been noted for their ability to inhibit vascular endothelial growth factor (VEGF) receptor signaling, which is crucial in angiogenesis .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation. Research into related compounds has shown promise in reducing inflammatory markers in vitro .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA and E. coli (MIC: 0.125–8 μg/mL)
AnticancerInhibits VEGF receptor signaling
Anti-inflammatoryReduces cytokine production

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidines act as enzyme inhibitors, targeting kinases or other proteins involved in cell signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors such as EPH receptors which are implicated in various cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation, leveraging nucleophilic substitution at the pyrimidinone core. Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance thioether bond formation between the dichlorophenylmethyl moiety and the thienopyrimidinone scaffold. Controlled copolymerization techniques, as demonstrated in analogous systems, can improve yield by stabilizing reactive intermediates . Parallel purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming molecular structure and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the fused bicyclic system and confirms substituent orientation, as shown in structurally related thienopyrimidinones . High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) validate molecular connectivity, particularly the ethoxyphenyl and dichlorophenyl groups. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What in vitro assays are appropriate for initial pharmacological profiling?

  • Methodological Answer : Screen for kinase inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) targeting tyrosine kinases like EGFR or VEGFR, given structural similarity to pyrimidinone-based kinase inhibitors . Cytotoxicity profiling in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) with IC₅₀ determination provides preliminary efficacy data .

Q. How should researchers address solubility challenges during formulation for biological testing?

  • Methodological Answer : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or micellar formulations (e.g., poloxamer 407) to enhance aqueous solubility. Physicochemical characterization (logP via shake-flask method) guides solvent selection. For in vivo studies, nanoemulsion or liposomal encapsulation improves bioavailability .

Advanced Research Questions

Q. What strategies can be employed for structure-activity relationship (SAR) studies focusing on the dichlorophenyl and ethoxyphenyl substituents?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogens) and evaluate potency shifts in kinase assays. Molecular docking (AutoDock Vina) predicts binding affinity changes at the ATP pocket, while free-energy perturbation (FEP) calculations quantify substituent contributions .

Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be resolved?

  • Methodological Answer : Reconcile discrepancies by validating force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Conduct binding thermodynamics (ITC) to assess enthalpic/entropic contributions. Cross-validate with mutagenesis studies (e.g., alanine scanning of kinase active sites) .

Q. What methodologies are recommended for assessing metabolic stability, particularly regarding sulfanyl ether cleavage?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., sulfoxide or dichlorophenylmethyl cleavage products) using high-resolution tandem MS. Compare stability across species to predict human pharmacokinetics .

Q. Which advanced computational modeling approaches are suitable for simulating interactions with kinase targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (NAMD/GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to model electron transfer during ATP displacement. Density functional theory (DFT) predicts reactive hotspots in the pyrimidinone core .

Q. What experimental designs can evaluate synergistic effects with established therapeutics in resistant cell lines?

  • Methodological Answer : Use combinatorial dose-response matrices (e.g., SynergyFinder) to quantify interactions with cisplatin or paclitaxel in resistant NSCLC or ovarian cancer lines. RNA-seq profiling identifies pathways modulated by synergy (e.g., apoptosis or DNA repair) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.